molecular formula C12H9ClN2O2S B5559691 N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-74-3

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5559691
CAS No.: 82366-74-3
M. Wt: 280.73 g/mol
InChI Key: PDPPVIICILSBPL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is a synthetic small molecule belonging to the furan-carboxamide class, which has demonstrated significant potential in medicinal chemistry research. This compound features a furan ring linked to a chlorophenyl moiety via a carbamothioyl bridge, a structural motif of high interest in the development of novel bioactive agents. While specific mechanistic data for this compound is the subject of ongoing research, analogous furan-2-carboxamide derivatives have been widely investigated for their therapeutic activities. For instance, structurally similar compounds have been reported to possess notable antimicrobial properties against a range of bacterial and fungal pathogens . Furthermore, furan derivatives containing a 4-chlorophenyl group have shown promising in vitro anticancer activity, suggesting a valuable avenue for oncological research . The core furan heterocycle is a privileged structure in drug discovery, frequently serving as a key scaffold in pharmacologically active molecules . This product, CAS TBD, is offered for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. It is supplied as a high-purity powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPPVIICILSBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352425
Record name N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-74-3
Record name N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are generally mild, and the yields range from moderate to excellent (56–85%) .

Chemical Reactions Analysis

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Applications:

  • Building Block for Complex Molecules: N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide serves as a precursor in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.
  • Reagent in Organic Synthesis: This compound can act as a reagent in several organic reactions, facilitating the formation of new chemical entities through electrophilic substitution and other mechanisms.

Case Study:
A study demonstrated the use of this compound in synthesizing novel furan derivatives with enhanced biological activity, showcasing its role as a versatile building block in organic chemistry .

Biological Applications

Applications:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes, making it a candidate for biochemical assays aimed at understanding enzyme mechanisms or developing inhibitors for therapeutic purposes.
  • Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, indicating potential uses in treating infections .

Data Table: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aE. coli280 µg/mL
4bS. aureus265 µg/mL
4cB. cereus230 µg/mL

Pharmaceutical Potential

Applications:

  • Anticancer Activity: this compound has been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as HepG2 and MCF-7, suggesting its potential as a therapeutic agent .
  • Chemoprevention: The compound has shown promise in cytoprotection against carcinogens through the activation of the Nrf2/ARE signaling pathway, which is crucial for cellular defense mechanisms against oxidative stress and inflammation .

Case Study:
In vitro studies demonstrated that treatment with this compound led to significant decreases in cell viability among cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Industrial Applications

Applications:

  • Material Development: The unique chemical structure allows for the incorporation of this compound into polymers or coatings that require specific functional properties.
  • Catalysis: This compound may also serve as a catalyst in various chemical reactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway . Additionally, the compound’s anti-microbial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell lysis and death .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
N-[(4-Chlorophenyl)carbamothioyl]furan-2-carboxamide C₁₂H₁₀ClN₂O₂S 70–89* N/A Furan, thiourea, 4-Cl phenyl
N-[(4-Bromophenyl)carbamothioyl]furan-2-carboxamide C₁₂H₉BrN₂O₂S 70–96 N/A Furan, thiourea, 4-Br phenyl
N-(4-Methylphenyl)furan-2-carboxamide C₁₂H₁₁NO₂ N/A N/A Furan, amide, 4-Me phenyl
N-((4-Hydroxyphenyl)carbamothioyl)furan-2-carboxamide C₁₂H₁₀N₂O₃S 82 244–246 Furan, thiourea, 4-OH phenyl
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide C₁₃H₁₀N₂O₃ 89 N/A Furan, oxadiazole, phenyl

Notes:

  • The target compound’s yield (70–89%) aligns with analogous thiourea derivatives synthesized via similar routes .
  • Melting points for thiourea derivatives vary widely (168–246°C), influenced by substituent polarity and crystallinity .
  • The 4-chloro substituent enhances lipophilicity (LogP ~3.96) compared to hydroxyl or methyl analogs .

Key Observations :

  • Thiourea derivatives (e.g., 4-chloro and 4-bromo analogs) are synthesized via one-step coupling of 2-furoyl chloride with aryl isothiocyanates, offering high yields and scalability .
  • Suzuki-Miyaura cross-coupling introduces aryl groups to the furan core but requires palladium catalysts and lower yields (~50–82%) .

Table 3: Comparative Bioactivity Profiles

Compound Bioactivity (IC₅₀ or MIC) Target Organism/Application Reference
This compound Antileishmanial (weak activity) Leishmania donovani
N-(4-Chlorophenyl)-N-hydroxypropanamide Antioxidant (DPPH scavenging) Free radical inhibition
Pt(II)/Pd(II) complexes of 4-Cl analogs Antibacterial (MIC: 8–32 µg/mL) S. aureus, E. coli
N-(5-Phenyl-oxadiazol-2-yl)furan-2-carboxamide Insect growth regulation (EC₅₀: 10⁻⁴ M) Spodoptera litura larvae

Key Findings :

  • The target compound exhibits weak antileishmanial activity compared to optimized analogs (e.g., 4-chlorophenyl oxazolo[4,5-b]pyridin-2-yl derivatives) .
  • Metal complexes (e.g., Pt/Pd) of 4-chloro analogs show enhanced antibacterial activity, suggesting chelation improves membrane penetration .
  • Oxadiazole-containing furan carboxamides demonstrate potent insecticidal effects, outperforming simple thiourea derivatives .

Structural and Electronic Comparisons

  • Electron-withdrawing vs. donating groups : The 4-Cl substituent increases electrophilicity at the thiourea sulfur, enhancing interactions with biological targets compared to 4-Me or 4-OH analogs .
  • Aromatic vs. heterocyclic substituents : Oxadiazole or thiazole rings improve metabolic stability and target binding compared to phenyl groups .
  • Spectroscopic signatures : IR spectra of thiourea derivatives show distinct C=S stretches (1200–1250 cm⁻¹), while ¹H NMR reveals deshielded NH protons (δ 10–12 ppm) .

Biological Activity

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a furan ring, a carbamothioyl group, and a chlorophenyl moiety. Its molecular formula is C11H10ClN2O2SC_{11}H_{10}ClN_{2}O_{2}S with a molecular weight of approximately 270.73 g/mol. The unique structure allows for various interactions with biological targets, particularly enzymes.

This compound primarily acts as an enzyme inhibitor . It has been shown to inhibit carbonic anhydrases, which are critical in regulating pH and fluid balance in biological systems. By binding to the active sites of these enzymes, the compound disrupts their catalytic activity, leading to physiological effects that may be beneficial in treating conditions such as glaucoma and certain cancers .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 150 to 295 µg/mL .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
S. aureus12270
E. coli12300
B. cereus9240

2. Anticancer Activity

The compound has shown promising anticancer activity against human cancer cell lines such as HepG2 (liver), Huh-7 (liver), and MCF-7 (breast). Notably, at a concentration of 20 µg/mL, it achieved a cell viability reduction of approximately 33% in HepG2 cells .

Cell LineConcentration (µg/mL)% Cell Viability
HepG22033.29
Huh-72045.09
MCF-72041.81

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This activity is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various carbamothioyl derivatives, including this compound. The results indicated that this compound exhibited superior activity against several strains compared to standard antibiotics like gentamicin .

Case Study: Anticancer Potential
In another investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that structural modifications significantly influenced its potency, highlighting the importance of substituents on the phenyl ring in enhancing anticancer activity .

Q & A

Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives and 4-chloroaniline precursors. Key steps include:
  • Amide Coupling : Reacting furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Thiourea Formation : Introducing a carbamothioyl group via reaction with thiophosgene or ammonium thiocyanate under controlled pH (e.g., pH 8–9) .
  • Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF for solubility), and purification methods (e.g., column chromatography) significantly impact yield (reported 50–75%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
  • FT-IR : Identify functional groups (e.g., C=O at ~1677 cm⁻¹, C=S at ~1263 cm⁻¹, and N-H stretches at ~3255 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 6.76–8.09 ppm) and carbon assignments (e.g., C=O at δ 177 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond ~1.68 Å), particularly for polymorph identification .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., varying IC₅₀ values) may arise from:
  • Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 3-methylphenyl) alter binding affinity .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect results .
  • Resolution : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and use computational docking to predict target interactions (e.g., binding to EGFR or DNA gyrase) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer : SAR studies focus on:
  • Core Modifications : Replacing the furan ring with thiophene or pyridine alters electron density and bioavailability .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antimicrobial activity, while bulky groups (e.g., -CH₂CH₃) improve metabolic stability .
  • Table : Key SAR Findings from Analogues
ModificationBiological ImpactReference
4-Cl → 4-FIncreased lipophilicity (logP +0.3)
Furan → ThiopheneEnhanced anticancer activity (IC₅₀ ↓20%)
Thiourea → UreaReduced toxicity (LD₅₀ ↑30%)

Q. What computational methods are effective for predicting the binding mechanisms of this compound with biological targets?

  • Methodological Answer : Use molecular modeling pipelines:
  • Docking Simulations (AutoDock Vina) : Predict interactions with enzymes (e.g., COX-2 or topoisomerase II) by analyzing hydrogen bonds and hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
  • QSAR Models : Correlate descriptors (e.g., polar surface area, logP) with activity using partial least squares regression .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity while minimizing false positives?

  • Methodological Answer : Follow these steps:
  • Cell Line Selection : Use ≥3 lines (e.g., cancer: A549, normal: HEK293) to assess selectivity .
  • Concentration Range : Test 0.1–100 µM (log increments) with triplicates; include controls (DMSO ≤0.1%) .
  • Endpoint Assays : Combine MTT (metabolic activity) and LDH (membrane integrity) assays to cross-validate results .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer : Employ hyphenated techniques:
  • HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the carbamothioyl group) under accelerated conditions (40°C, 75% RH) .
  • TLC-MS : Identify oxidation byproducts (e.g., sulfoxide formation) using silica gel plates and ethyl acetate/hexane eluents .

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